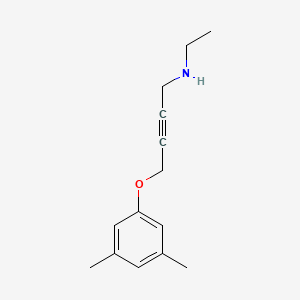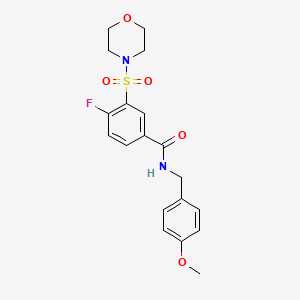
4-(3,5-dimethylphenoxy)-N-ethylbut-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-dimethylphenoxy)-N-ethylbut-2-yn-1-amine is an organic compound that features a phenoxy group substituted with two methyl groups at the 3 and 5 positions, an ethyl group attached to a but-2-yn-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethylphenoxy)-N-ethylbut-2-yn-1-amine typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 3,5-dimethylphenol, is reacted with an appropriate halogenated compound (e.g., ethyl bromide) in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to form the phenoxy intermediate.
Amine Introduction: The final step involves the introduction of the amine group through a nucleophilic substitution reaction using an appropriate amine source (e.g., ethylamine) under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethylphenoxy)-N-ethylbut-2-yn-1-amine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Pd/C, hydrogen gas (H2), and other reducing agents.
Substitution: Ethylamine, sodium hydride (NaH), and other nucleophiles.
Major Products
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced alkyne derivatives (alkenes or alkanes).
Substitution: Various substituted amine derivatives.
Scientific Research Applications
4-(3,5-dimethylphenoxy)-N-ethylbut-2-yn-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethylphenoxy)-N-ethylbut-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group and the alkyne moiety play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethylphenoxy)-2-ethyl-7-hydroxy-4H-chromen-4-one
- 4-(3,5-Dimethylphenoxy)-5-(furan-2-ylmethylsulfanylmethyl)-3-iodo-6-methylpyridin-2(1H)-one
Uniqueness
4-(3,5-dimethylphenoxy)-N-ethylbut-2-yn-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the alkyne moiety, in particular, allows for versatile chemical transformations and interactions with molecular targets that are not possible with similar compounds.
Properties
IUPAC Name |
4-(3,5-dimethylphenoxy)-N-ethylbut-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-4-15-7-5-6-8-16-14-10-12(2)9-13(3)11-14/h9-11,15H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHZLKFOSUQWIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#CCOC1=CC(=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{(E)-2-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-1-cyanoethenyl}benzonitrile](/img/structure/B4937452.png)
![N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B4937461.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile](/img/structure/B4937477.png)
![N-ethyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4937490.png)
![4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B4937493.png)
![4-methoxy-N-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4937497.png)
![2-({5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(6-nitro-1,3-benzothiazol-2-YL)acetamide](/img/structure/B4937520.png)
![Propyl 2-[3-(2-chlorophenyl)-4-oxochromen-7-yl]oxybutanoate](/img/structure/B4937525.png)
![4-[(4,4-dimethyl-2,6-dioxocyclohexyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-2-methoxyphenyl acetate](/img/structure/B4937541.png)
![N-{3-[(phenylcarbonyl)amino]phenyl}-4-propoxybenzamide](/img/structure/B4937543.png)
![3-[1-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carbonyl]piperidin-4-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B4937548.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4937552.png)
![5-(2-chlorophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B4937556.png)
